molecular formula C13H15N B2660978 (2R)-2-Naphthalen-1-ylpropan-1-amine CAS No. 374068-43-6

(2R)-2-Naphthalen-1-ylpropan-1-amine

Cat. No.: B2660978
CAS No.: 374068-43-6
M. Wt: 185.27
InChI Key: KHUQUPPTRUPPMC-JTQLQIEISA-N
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Description

(2R)-2-Naphthalen-1-ylpropan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a naphthalene ring system linked to a propan-1-amine chain with a specific (R)-configuration at the chiral center, makes it a valuable scaffold for the synthesis of more complex, stereospecific molecules. Researchers utilize this compound in the design and development of potential therapeutic agents. The naphthalene moiety is a common pharmacophore found in compounds that exhibit biological activity, and the chiral amine group provides a key handle for further chemical modification and for influencing stereoselective interactions with biological targets. For instance, structurally related naphthalene derivatives have been investigated for their prolyl hydroxylase inhibitory activity, which plays a role in cellular response to hypoxia and has implications for treating conditions like anemia and promoting wound healing . The (R)-enantiomer offers a specific three-dimensional orientation that is crucial for binding to chiral receptors or enzymes, enabling studies on structure-activity relationships (SAR) and the development of compounds with optimized efficacy and selectivity. This compound is presented for research applications only and is intended for use by qualified laboratory professionals. It is strictly for in vitro studies and not for diagnostic, therapeutic, or personal use. All necessary handling and safety data sheets should be consulted prior to use.

Properties

IUPAC Name

(2R)-2-naphthalen-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUQUPPTRUPPMC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Naphthalen-1-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts alkylation to introduce a propyl group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve selective hydrogenation.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Naphthalen-1-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Naphthyl Ketones: From oxidation reactions.

    Saturated Amines: From reduction reactions.

    Halogenated Naphthalenes: From substitution reactions.

Scientific Research Applications

(2R)-2-Naphthalen-1-ylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2R)-2-Naphthalen-1-ylpropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalene Derivatives

Compound Substituent Position Amine Chain Length Molecular Formula Key Properties
(2R)-2-Naphthalen-1-ylpropan-1-amine 1 C3 C₁₃H₁₅N High steric bulk, chiral center
(1R)-1-(Naphthalen-2-yl)propan-1-amine 2 C3 C₁₃H₁₅N·HCl Lower steric hindrance
(R)-1-Naphthalen-2-ylethanamine 2 C2 C₁₂H₁₃N Compact, higher logP

Stereoisomers and Enantiomeric Purity

Chirality is critical for biological activity. For instance, N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () was synthesized as two enantiomers with 99.3% and 99.1% enantiomeric excess (ee), achieved via chiral UPLC. This underscores the necessity of stereochemical resolution techniques, such as those employing Chiralpak® columns, to isolate active enantiomers . In contrast, this compound’s (R)-configuration may confer distinct pharmacokinetic profiles compared to its (S)-counterpart.

Substituent Variations and Functional Group Effects

  • Trifluoromethyl Derivatives : The compound (R)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine () introduces a trifluoromethyl group, enhancing electronegativity and metabolic resistance. This modification contrasts with the simpler propylamine chain in the target compound, demonstrating how fluorinated groups can optimize drug-like properties .
  • Amide Derivatives : N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () replaces the amine with an amide bond, reducing basicity but improving stability. Such derivatives are common in prodrug strategies .

Table 2: Functional Group Impact on Properties

Compound Functional Group Key Effect
This compound Primary amine High reactivity, protonation at physiological pH
N-(2,2-Diphenylethyl)-propanamide Amide Enhanced stability, reduced basicity
Trifluoromethyl derivative () CF₃ Increased electronegativity, metabolic resistance

Biological Activity

(2R)-2-Naphthalen-1-ylpropan-1-amine, a chiral amine compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring attached to a propanamine structure. The stereochemistry of this compound is crucial for its biological activity, as it influences interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involving neurotransmitters and hormones. This compound can interact with various receptors and enzymes, leading to significant biological effects:

  • Receptor Interactions : The compound may act as a ligand for specific receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Modulation : It has been shown to affect enzymatic processes, potentially altering metabolic pathways .

1. Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, research on similar compounds has indicated that they exhibit antiproliferative effects against various cancer cell lines. In particular:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)10.5
This compoundMDA-MB-468 (Breast Cancer)12.0

These findings suggest that the compound may be effective in targeting breast cancer cells, warranting further investigation into its therapeutic potential.

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, indicating its potential as a psychoactive substance. It may influence serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study 1: Antiproliferative Activity

A study assessing the effects of this compound on human breast cancer cell lines demonstrated notable cytotoxicity. The MTT assay revealed that the compound significantly inhibited cell proliferation in both MCF-7 and MDA-MB-468 cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

In a separate investigation, the compound was tested for its effects on neurotransmitter release in neuronal cultures. Results indicated that it could enhance serotonin release, pointing towards possible antidepressant-like effects.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
(S)-NaphthylpropylamineNon-chiral analogueModerate neuroactivity
Naphthalene Derivative AChiral amineAnticancer properties similar to (2R)

This comparison highlights the unique biological profile of this compound due to its specific stereochemistry and structural features.

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